

A Comparative Analysis of the Pharmacokinetics of Alectinib (CH5424802) and Its Metabolites

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A deep dive into the absorption, distribution, metabolism, and excretion profiles of the anaplastic lymphoma kinase (ALK) inhibitor alectinib and its primary metabolic derivatives.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of alectinib (CH5424802), a highly selective, second-generation ALK inhibitor, and its major metabolites. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's behavior in vivo.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of alectinib and its major active metabolite, M4, in humans. Alectinib is metabolized to several derivatives, with M4 being the most significant in terms of both concentration and activity.[1][2] Other identified metabolites include M1a, M1b, and M6.[1][2][3]



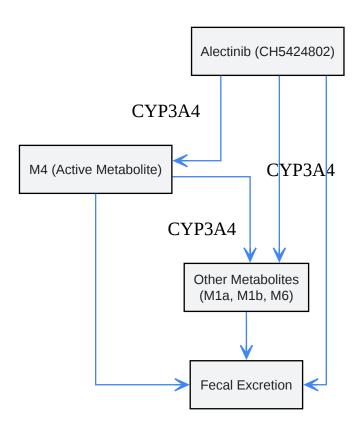
Parameter	Alectinib (CH5424802)	M4 (Metabolite)	Other Metabolites (M1a, M1b, M6)
Maximum Plasma Concentration (Cmax)	~665 ng/mL (at steady state, 600 mg BID)	~82 ng/mL (at steady state, 300 mg BID)	M1b is a minor metabolite in plasma; M1a, M1b, and M6 are found in feces.[1]
Time to Maximum Concentration (Tmax)	~4 hours	Not explicitly stated, but appears to track with alectinib.	Not applicable
Area Under the Curve (AUC)	~14400 ng*hr/mL (at steady state, 600 mg BID)	Contributes significantly to the total exposure.	Not applicable
Elimination Half-Life (t½)	Prolonged in patients with hepatic impairment (26.9-40.4 hours).[4]	Not explicitly stated, but its concentration is sustained.	Not applicable
Protein Binding	>99%	>99%	Not applicable
Metabolism	Primarily by CYP3A4 to form M4.[5]	Further metabolized by CYP3A4.[5]	M1a and M1b are isomers of a carboxylate metabolite formed by oxidative cleavage.[1][3]
Excretion	Predominantly in feces (~98%), with minimal renal clearance.[2]	Excreted in feces.	Excreted in feces.[2]

Metabolic Pathway of Alectinib

Alectinib undergoes metabolism primarily in the liver, mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway involves the oxidation of the piperidine ring to



form the active metabolite M4. Further metabolism of alectinib and M4 leads to the formation of other minor metabolites.



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Caption: Metabolic pathway of Alectinib.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from human studies, primarily involving patients with ALK-positive non-small cell lung cancer (NSCLC) and healthy volunteers. Key experimental methodologies are outlined below.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A pivotal study to elucidate the ADME properties of alectinib involved the administration of a single oral dose of [14C]-labeled alectinib to healthy male subjects.[2]

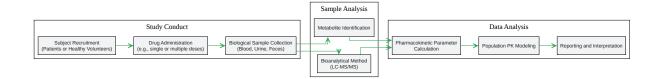
Methodology:



- Study Population: Healthy male subjects.
- Dosing: A single oral dose of [14C]alectinib was administered.
- Sample Collection: Blood, plasma, urine, and feces were collected at predetermined time points.
- Analysis:
 - Total radioactivity in all matrices was measured to determine the extent of absorption and routes of excretion.
 - Plasma, urine, and fecal samples were profiled for metabolites using high-performance liquid chromatography (HPLC) coupled with radiometric detection.
 - The structures of the metabolites were elucidated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
- Pharmacokinetic Analysis: Plasma concentration-time data for alectinib and its metabolites were used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Pharmacokinetic Study Workflow

The general workflow for a clinical pharmacokinetic study of alectinib is depicted in the following diagram.





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Caption: General workflow of a clinical pharmacokinetic study.

Comparative Insights

- Alectinib and its major active metabolite, M4, are the primary circulating components.
 Together, they account for the majority of the pharmacological activity.
- The pharmacokinetic profiles of alectinib and M4 are characterized by high protein binding and elimination primarily through the feces. This suggests that renal impairment is unlikely to have a significant impact on their clearance.
- CYP3A4 is the key enzyme responsible for the metabolism of alectinib. Co-administration
 with strong inhibitors or inducers of CYP3A4 could potentially alter the pharmacokinetic
 profile of alectinib and M4.
- The metabolites M1a, M1b, and M6 are present in smaller amounts and are primarily found in the feces, indicating they are likely end-products of the metabolic cascade before excretion.[2] The pharmacological activity of M1b has been assessed as insignificant.[1][3]

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